![molecular formula C16H12N2O2 B7830347 3-(4-Methylphenyl)cinnoline-4-carboxylic acid](/img/structure/B7830347.png)
3-(4-Methylphenyl)cinnoline-4-carboxylic acid
Overview
Description
3-(4-Methylphenyl)cinnoline-4-carboxylic acid is a useful research compound. Its molecular formula is C16H12N2O2 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Analysis
3-(4-Methylphenyl)cinnoline-4-carboxylic acid (CN4C) has been the subject of detailed molecular structure analysis and theoretical investigations. The molecular geometry, nonlinear optical (NLO) properties, and first-order hyperpolarizability (βtot) of CN4C have been calculated using density functional theory. These studies reveal insights into the molecule's stability, charge delocalization, and potential applications in materials science due to its significant hyperpolarizability and related properties (Sindhu et al., 2017).
Synthetic Applications
In synthetic chemistry, CN4C serves as a crucial building block for various heterocyclic compounds. It has been involved in reactions leading to the formation of diverse and functionalized heterocyclic structures. For instance, CN4C derivatives have been synthesized through various synthetic routes, involving intramolecular cyclization and coupling reactions, showcasing the compound's versatility in synthetic organic chemistry. These synthetic routes provide access to cinnoline derivatives with potential pharmacological activities and materials science applications (Zinchenko et al., 2009), (Galenko et al., 2016).
Advanced Catalysis and Chemical Transformations
CN4C and its derivatives have been utilized in advanced catalysis, leading to highly stereoselective and enantioselective reactions. For example, isothiourea-catalyzed cycloadditions involving CN4C derivatives have resulted in the formation of complex molecules with multiple stereocenters, highlighting the compound's role in facilitating intricate chemical transformations (Zi‐Jing Zhang & Jin Song, 2018).
properties
IUPAC Name |
3-(4-methylphenyl)cinnoline-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-10-6-8-11(9-7-10)15-14(16(19)20)12-4-2-3-5-13(12)17-18-15/h2-9H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROKMPXZTGKNSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)cinnoline-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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